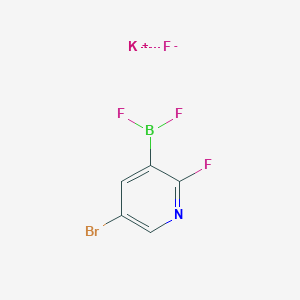
Potassium;(5-bromo-2-fluoropyridin-3-yl)-difluoroborane;fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;(5-bromo-2-fluoropyridin-3-yl)-difluoroborane;fluoride is a chemical compound with the molecular formula C5H2BBrF4KN. It is a potassium salt of an arylboronic acid derivative, specifically a trifluoroborate. This compound is known for its stability and reactivity, making it valuable in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;(5-bromo-2-fluoropyridin-3-yl)-difluoroborane;fluoride typically involves the reaction of 5-bromo-2-fluoropyridine with a boron reagent, such as boron trifluoride etherate, in the presence of a base like potassium carbonate. The reaction is carried out under an inert atmosphere, usually at room temperature, to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;(5-bromo-2-fluoropyridin-3-yl)-difluoroborane;fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: This reaction involves palladium catalysts and bases like potassium carbonate, and is usually performed in solvents like tetrahydrofuran (THF) or water.
Major Products
Substitution Reactions: The major products are substituted pyridine derivatives.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Potassium;(5-bromo-2-fluoropyridin-3-yl)-difluoroborane;fluoride has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: It is involved in the development of pharmaceuticals, especially in the synthesis of molecules with therapeutic potential.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Potassium;(5-bromo-2-fluoropyridin-3-yl)-difluoroborane;fluoride in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate
- Potassium (5-chloro-2-fluoropyridin-3-yl)trifluoroborate
- Potassium (5-bromo-2-methylpyridin-3-yl)trifluoroborate
Uniqueness
Potassium;(5-bromo-2-fluoropyridin-3-yl)-difluoroborane;fluoride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and stability. This makes it particularly useful in selective cross-coupling reactions and the synthesis of complex molecules .
Eigenschaften
Molekularformel |
C5H2BBrF4KN |
|---|---|
Molekulargewicht |
281.89 g/mol |
IUPAC-Name |
potassium;(5-bromo-2-fluoropyridin-3-yl)-difluoroborane;fluoride |
InChI |
InChI=1S/C5H2BBrF3N.FH.K/c7-3-1-4(6(9)10)5(8)11-2-3;;/h1-2H;1H;/q;;+1/p-1 |
InChI-Schlüssel |
MMDMAZJTQJXGFC-UHFFFAOYSA-M |
Kanonische SMILES |
B(C1=CC(=CN=C1F)Br)(F)F.[F-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


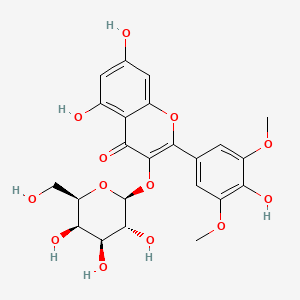
![3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate](/img/structure/B14748473.png)
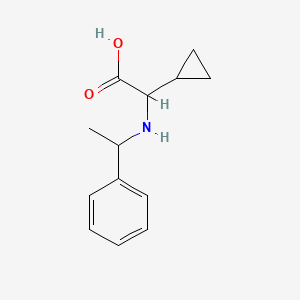
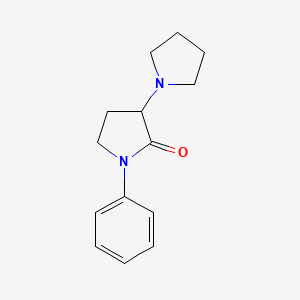
![N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide](/img/structure/B14748484.png)
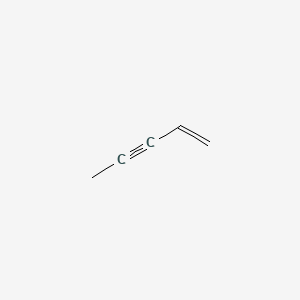
![1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene](/img/structure/B14748488.png)
![9-Butyl-6-[(4-fluorobenzyl)sulfanyl]-9h-purin-2-amine](/img/structure/B14748494.png)
![(3Z,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one](/img/structure/B14748495.png)

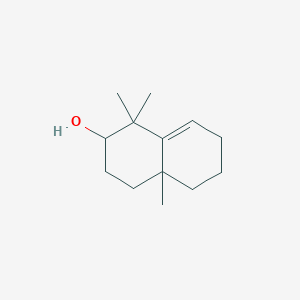
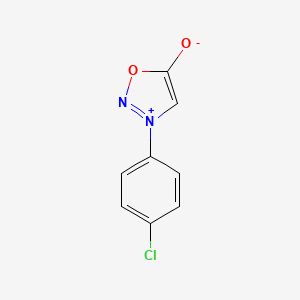
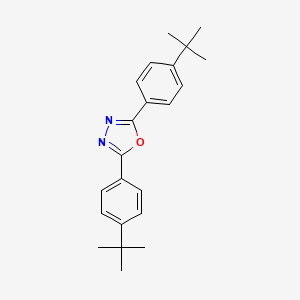
![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B14748550.png)
